molecular formula C19H14ClFN2OS2 B2469796 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687562-83-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2469796
CAS No.: 687562-83-0
M. Wt: 404.9
InChI Key: FVXGQRVDPPIRJB-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: This is achieved through nucleophilic substitution reactions where the chlorophenyl and fluorophenyl groups are introduced using corresponding halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides (e.g., chlorides, bromides) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as pyrazolo[3,4-d]pyrimidines, share structural similarities and may exhibit comparable biological activities.

    Chlorophenyl and Fluorophenyl Derivatives: Compounds containing chlorophenyl and fluorophenyl groups, such as certain benzothiophenes, may also exhibit similar properties.

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and heterocyclic core, which contribute to its distinct biological activities and potential applications. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl linkage, provides a unique chemical environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXGQRVDPPIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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